molecular formula C8H14N2O B11919852 1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone

1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone

Cat. No.: B11919852
M. Wt: 154.21 g/mol
InChI Key: YRYIUSWLDOIYOW-UHFFFAOYSA-N
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Description

1-(7-Amino-5-azaspiro[24]heptan-5-yl)ethanone is a compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. The amino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced techniques to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or bind to proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-5-azaspiro[2.4]heptane: A related compound with similar structural features.

    7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid: Another compound with a spirocyclic core used in medicinal chemistry.

Uniqueness

1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone is unique due to its specific functional groups and the versatility of its spirocyclic structure. This allows it to be used in a wide range of applications, from drug development to industrial chemistry.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(7-amino-5-azaspiro[2.4]heptan-5-yl)ethanone

InChI

InChI=1S/C8H14N2O/c1-6(11)10-4-7(9)8(5-10)2-3-8/h7H,2-5,9H2,1H3

InChI Key

YRYIUSWLDOIYOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2(C1)CC2)N

Origin of Product

United States

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